molecular formula C15H12BrN3O2 B2832343 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide CAS No. 1448132-23-7

5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide

Cat. No. B2832343
CAS RN: 1448132-23-7
M. Wt: 346.184
InChI Key: ZRKXZMTXCMIHFP-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide” is a complex organic molecule. It contains an isoquinoline backbone, which is a type of heterocyclic compound . The “5-bromo” indicates the presence of a bromine atom at the 5th position of the isoquinoline ring . The “N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide” part suggests that it has a nicotinamide moiety attached to the nitrogen atom of the isoquinoline ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an isoquinoline ring, a bromine atom, and a nicotinamide moiety . The exact 3D conformation would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

As a complex organic molecule, “5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide” could potentially undergo a variety of chemical reactions. These might include substitutions at the bromine position, transformations of the nicotinamide group, or reactions involving the isoquinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom might increase its molecular weight and could affect its reactivity . The nicotinamide moiety might influence its solubility and its potential to form hydrogen bonds .

Scientific Research Applications

Synthetic Chemistry and Molecular Design

This compound and related derivatives are frequently explored within synthetic chemistry for the creation of complex molecular structures. For instance, the reaction of 5-bromo-2-methyl-8-nitro-1,2,3,4-tetrahydroisoquinoline with activated alkynes has been studied, showcasing the synthesis of stable tetrahydropyrrolo[2,1-a]isoquinolin-ium ylides. Such reactions provide pathways to substituted dihydropyrrolo[2,1-a]isoquinolines, demonstrating the compound's utility in generating structurally diverse molecules with potential biological activities (Voskressensky et al., 2010).

Potential Anticancer Applications

Research into the anticancer properties of related compounds includes the design and synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure. These compounds have shown moderate to high levels of antitumor activities against various cancer cell lines, such as human lung adenocarcinoma and cervical carcinoma cells, indicating the potential of derivatives of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide in cancer treatment (Fang et al., 2016).

Drug Delivery and Prodrug Development

The compound's derivatives have been studied for their potential as prodrug systems, particularly for selective drug delivery to hypoxic tissues. For example, the biomimetic reduction of 5-bromo-2-((1-methyl-2-nitroimidazol-5-yl)methyl)isoquinolin-1-one can effectively release 5-bromoisoquinolin-1-one, showcasing its utility in developing prodrug systems that can selectively target hypoxic cancer cells (Parveen et al., 1999).

Enzyme Inhibition for Disease Management

The structural analogs of 5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide have been implicated in enzyme inhibition studies, which are crucial for understanding metabolic pathways and developing treatments for diseases characterized by abnormal enzyme activity. For instance, small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), a cytosolic enzyme involved in metabolic processes, have been developed to direct future drug design for metabolic and chronic diseases (Neelakantan et al., 2017).

Mechanism of Action

Without specific experimental data, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a biologically active compound, its mechanism would depend on its specific molecular targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity . Without specific data, it’s difficult to provide a detailed safety assessment.

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications, for example, in medicine or materials science .

properties

IUPAC Name

5-bromo-N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c16-11-5-10(7-17-8-11)14(20)19-12-2-1-9-3-4-18-15(21)13(9)6-12/h1-2,5-8H,3-4H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRKXZMTXCMIHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)nicotinamide

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